molecular formula C8H7N3O2 B1357485 Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 331647-95-1

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate

Numéro de catalogue: B1357485
Numéro CAS: 331647-95-1
Poids moléculaire: 177.16 g/mol
Clé InChI: QNHIYHPRBVBSBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 331647-95-1) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine core, a fused, rigid, and planar N-heterocyclic system that is a focus of extensive research in medicinal chemistry . This versatile building block is instrumental in the design and synthesis of novel small-molecule inhibitors, particularly for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine scaffold is a notable component of potent protein kinase inhibitors (PKIs), which work by blocking aberrant signaling pathways essential for cancer cell survival and growth . Researchers utilize this core structure to develop compounds that act as ATP-competitive inhibitors for a wide range of kinases, including CK2, EGFR, B-Raf, CDK2, and TRKA . For instance, derivatives with this core have shown promising dual inhibitory activity against both CDK2 and TRKA kinases, demonstrating significant antiproliferative effects across various human cancer cell lines . Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold is also being explored for the development of anti-inflammatory agents, including novel dual COX-2/5-LOX inhibitors with immunomodulatory potential . The structural motif allows for versatile functionalization at multiple positions, enabling researchers to fine-tune the electronic properties, lipophilicity, and binding affinity of their target compounds . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHIYHPRBVBSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598880
Record name Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331647-95-1
Record name Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Alkali-Mediated Condensation and Cyclization (Patent CN103896951A)

A robust synthetic method reported in patent CN103896951A outlines a three-step process starting from 3,3-dialkoxypropionate and 3-methyl-5-aminopyrazole to prepare 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester, which is closely related structurally to methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate.

Step 1: Formation of Intermediate

  • React 3,3-dimethoxy methyl propionate with methyl formate in the presence of sodium methylate (alkali) at 10–15 °C for 12 hours.
  • This generates an intermediate via alkylation and condensation.

Step 2: Cyclization

  • The intermediate reacts with 3-methyl-5-aminopyrazole in toluene under acidic conditions (glacial acetic acid) at 0–45 °C for 12–48 hours.
  • This step forms the pyrazolo[1,5-a]pyrimidine ester ring system.

Step 3: Hydrolysis

  • The ester is hydrolyzed under alkaline conditions (NaOH or KOH in water or alcohol solvents) at 0–35 °C for 2–4 hours to yield the corresponding carboxylic acid or can be isolated as the methyl ester.

Yields and Purity

  • The methyl ester intermediate is obtained in yields around 78%.
  • The final acid product yields exceed 97% with high purity confirmed by NMR and mass spectrometry.

Representative Reaction Conditions Table

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Intermediate 3,3-dimethoxy methyl propionate + methyl formate + NaOMe in toluene 10–15 12 h - Alkali-mediated condensation
Cyclization Intermediate + 3-methyl-5-aminopyrazole + AcOH in toluene 0–45 12–48 h 78 Acid-catalyzed ring closure
Hydrolysis Ester + NaOH in water or MeOH 0–35 2–4 h >97 Conversion to acid or methyl ester

Spectral Data

  • ^1H NMR (400 MHz, CDCl3): δ 9.19 (dd), 8.91 (d), 6.55 (s), 4.43 (q), 2.54 (s), 1.42 (t)
  • MS (ESI): m/z = 206 (M+1)+

Multi-Step Synthesis via Diethyl Malonate and Aminopyrazole (PMC Article)

An alternative synthetic route involves:

  • Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy intermediate.
  • Subsequent chlorination with phosphorus oxychloride to yield dichloro derivatives.
  • Nucleophilic substitution with amines (e.g., morpholine) to functionalize the pyrazolo[1,5-a]pyrimidine core.

While this method targets derivatives of pyrazolo[1,5-a]pyrimidine, it demonstrates the utility of base-mediated condensation and electrophilic substitution in constructing the heterocyclic scaffold.

Other Reported Methods

  • Use of palladium-catalyzed Suzuki coupling reactions to introduce various substituents on the pyrazolo[1,5-a]pyrimidine core, expanding the diversity of derivatives.
  • Acid- or base-catalyzed esterification to obtain methyl esters from corresponding acids.
Method Key Reagents Reaction Type Yield (%) Scalability Advantages Limitations
Alkali-mediated condensation + cyclization (Patent CN103896951A) 3,3-dimethoxy methyl propionate, methyl formate, 3-methyl-5-aminopyrazole, NaOMe, AcOH Condensation, cyclization, hydrolysis 70–98 Suitable for industrial scale High yield, simple process, scalable Requires careful pH and temperature control
Diethyl malonate route (PMC) 5-amino-3-methylpyrazole, diethyl malonate, POCl3, morpholine Condensation, chlorination, substitution Moderate Lab scale Versatile for derivative synthesis Multi-step, moderate yields
Suzuki coupling based methods Pd catalyst, boronic acids/esters Cross-coupling Variable Lab scale Allows functional group diversity Requires expensive catalysts
  • The alkali-mediated method benefits from mild reaction temperatures (0–45 °C) and avoids harsh reagents, making it environmentally and industrially favorable.
  • The choice of alkali (sodium methylate, sodium hydride, potassium tert-butoxide) influences reaction rate and yield.
  • Acid catalysis with glacial acetic acid promotes efficient ring closure.
  • Hydrolysis conditions (alkali concentration, solvent choice) are critical for clean conversion to the acid or ester form.
  • Purification by crystallization yields high-purity products suitable for further applications.

The preparation of this compound is effectively achieved through alkali-mediated condensation of dialkoxypropionate esters with formates, followed by acid-catalyzed cyclization with 3-methyl-5-aminopyrazole and subsequent hydrolysis. This method offers a straightforward, high-yield, and scalable synthetic route suitable for laboratory and industrial production. Alternative synthetic strategies, including multi-step chlorination and palladium-catalyzed couplings, provide pathways for derivative synthesis but are generally more complex.

This comprehensive analysis consolidates diverse research and patent data, offering a professional and authoritative resource on the preparation methods of this compound.

Analyse Des Réactions Chimiques

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Anticancer Activity

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives have shown promise as anticancer agents. A study demonstrated that various derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines, including those from breast, lung, and colon cancers. The compounds were evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Dual Inhibition of CDK2 and TRKA Kinases

In a recent investigation, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their dual inhibition potential toward CDK2 and TRKA kinases. Selected compounds showed potent activity with IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA. Notably, one compound displayed a mean growth inhibition of 43.9% across 56 cancer cell lines, demonstrating broad-spectrum anticancer activity .

Enzymatic Inhibition

The compound also serves as a scaffold for designing selective inhibitors targeting various enzymes involved in disease processes. For example, modifications to the pyrazolo[1,5-a]pyrimidine core have led to the development of inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in cancer and inflammatory diseases.

Case Study: PI3Kδ Inhibitors

Research highlighted the development of pyrazolo[1,5-a]pyrimidine derivatives that act as selective PI3Kδ inhibitors. The activity and selectivity of these compounds were influenced by the nature of the substituents on the benzimidazole groups attached to the core structure. One derivative was identified as particularly effective in inhibiting PI3Kδ, making it a candidate for further development in treating related diseases .

Antiviral Properties

Emerging studies have indicated that methyl pyrazolo[1,5-a]pyrimidine derivatives may possess antiviral properties. Their mechanism of action appears to involve the inhibition of viral replication processes by targeting specific viral enzymes.

Case Study: Antiviral Activity

In one study, several pyrazolo[1,5-a]pyrimidine compounds were tested against viral infections. The results showed that certain derivatives effectively inhibited viral replication in vitro, suggesting potential applications in antiviral drug development .

Photophysical Properties

The pyrazolo[1,5-a]pyrimidine core is not only valuable for medicinal chemistry but also exhibits notable photophysical properties. This characteristic opens avenues for applications in material science and photonics.

Case Study: Fluorophores

Research has explored the modification of pyrazolo[1,5-a]pyrimidines to create fluorophores with enhanced luminescent properties. These compounds can be utilized in bioimaging and sensing applications due to their ability to emit light upon excitation .

Summary Table of Applications

Application Description Key Findings
Anticancer Activity Inhibition of CDKs and other cancer-related pathwaysSignificant antiproliferative effects; IC50 values < 0.1 µM for key targets .
Enzymatic Inhibition Selective inhibitors for PI3Kδ and other enzymesModifications enhance selectivity; promising candidates for cancer therapy .
Antiviral Properties Potential to inhibit viral replicationEffective against specific viruses; warrants further investigation .
Photophysical Properties Development of luminescent materials for bioimagingEnhanced properties suitable for photonic applications .

Mécanisme D'action

The mechanism of action of methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s ability to interact with GABA-A receptors and disturb the activity of the central nervous system has been noted . Additionally, its photophysical properties are influenced by the presence of electron-donating or electron-withdrawing groups on the fused ring system .

Comparaison Avec Des Composés Similaires

Comparison with Analogous Compounds

Structural and Functional Variations

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents at the C5, C6, and C7 positions, as well as modifications to the ester group at C2. Below is a comparative analysis of structurally related compounds:

Table 1: Key Derivatives and Their Properties
Compound Name/Structure Substituents Key Properties Biological Activity References
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate C6: 2-chloroethyl Lipophilic; potential alkylating agent Research interest in therapeutic applications (discontinued commercially)
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate C5/C7: Cl Enhanced electrophilicity; molecular weight: 260.07 Intermediate for further functionalization
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate C6: Br High molar mass (256.06); melting point: 236–238°C Used in Suzuki coupling reactions
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate C5: Ph; C7: CF₃ Improved metabolic stability (CF₃ group) Fluorescence properties; potential kinase inhibitor
Methyl 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate C7: 3,4-dimethoxyphenyl Electron-rich aromatic system; enhanced solubility Studied for cystic fibrosis transmembrane conductance regulator (CFTR) modulation
HBSC-11 (Methyl pyrazolo[1,5-a]pyridine-2-carboxylate) Core: pyridine (vs. pyrimidine) Simpler structure; molecular weight: ~220 Anti-HBV activity (reduces HBsAg, HBeAg, HBV DNA)
7-Amino-6-(4-aroyl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles C7: NH₂; C6: aroyl λmax,abs = 336–360 nm; λmax,em = 393–414 nm Fluorescent probes for bioimaging
Octahydro-2H-quinolizin-1-ylmethyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate C5: 3,4-dimethoxyphenyl; C7: CF₃; C2: quinolizine ester High molecular weight (526.5); complex tertiary structure Screening compound for drug discovery

Activité Biologique

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. Notably, it inhibits enzymes involved in purine metabolism, which affects nucleotide synthesis and cellular energy balance. The compound's ability to modulate enzyme activity underscores its potential as a therapeutic agent.

Table 1: Enzyme Inhibition by this compound

Enzyme TargetInhibition TypeEffect on Cellular Function
Purine Metabolism EnzymesCompetitiveAffects nucleotide synthesis
PI3KδSelectiveModulates cell growth and survival
Pim-1StrongInhibits abnormal cell growth

Cellular Effects

The compound exhibits profound effects on various cell types, influencing key cellular processes such as signaling pathways, gene expression, and metabolism. Research indicates that it can alter the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis .

Case Study: Cancer Cell Lines

In a study evaluating the compound's anticancer activity across multiple cell lines, this compound demonstrated significant growth inhibition:

  • Mean Growth Inhibition : 43.9% across 56 cancer cell lines.
  • IC50 Values : Ranged from low nanomolar to submicromolar concentrations for various cancer types .

Molecular Mechanism

The molecular mechanism of action involves binding to specific biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation of these targets, which is crucial for mediating biological effects. For instance:

  • Inhibition of Pim-1 Kinase : The compound has been identified as a potent inhibitor of Pim-1 kinase, which plays a vital role in cancer cell survival. It inhibits the phosphorylation of BAD protein at serine 112 in cellular assays .

Table 2: Molecular Targets and Mechanisms

Molecular TargetMechanism of ActionBiological Outcome
Pim-1InhibitionReduced cell survival
PI3KδSelective inhibitionAltered signaling pathways
BAD ProteinPhosphorylation inhibitionInduction of apoptosis

Therapeutic Applications

Given its biological activity, this compound is being investigated for potential therapeutic applications in treating various diseases, particularly cancers and inflammatory conditions. Its selectivity for specific kinases suggests a favorable safety profile compared to other inhibitors.

Research Findings

Recent studies have highlighted the compound's potential:

  • Antioxidant Activity : Exhibited significant antioxidant properties with an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Antibacterial Activity : Showed notable antibacterial effects against Gram-positive bacteria with a minimum inhibitory concentration (MIC) that indicates strong efficacy .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives?

  • Methodology : The core synthesis involves cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with carbonyl-containing precursors (e.g., enaminones or α,β-unsaturated esters), followed by hydrolysis and functionalization via amidation or alkylation. For example, bis(pentafluorophenyl) carbonate (BPC) is used to activate carboxyl groups for amidation . Optimization of cyclocondensation with KHSO₄ as a catalyst improves yields and regioselectivity .
  • Key Steps : Cyclocondensation → ester hydrolysis → amidation/alkylation.

Q. Which analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Techniques :

  • NMR (¹H/¹³C): Confirms regiochemistry and substituent positions (e.g., distinguishing C-5 vs. C-7 substitution) .
  • HRMS : Validates molecular weight and purity.
  • HPLC : Assesses compound purity (>95% typically required for biological testing) .
  • X-ray crystallography : Resolves ambiguous structural assignments (e.g., hydrogen bonding in carboxamide derivatives) .

Q. How do researchers ensure safety and reproducibility in handling pyrazolo[1,5-a]pyrimidine intermediates?

  • Protocols :

  • Use gloveboxes for air-sensitive steps (e.g., LiAlH₄ reductions) .
  • Employ pentafluorophenyl esters for amidation to minimize side reactions .
  • Standardize reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts during cyclocondensation .

Advanced Research Questions

Q. What strategies optimize the inhibitory activity of this compound derivatives against specific enzymes?

  • Structure-Activity Relationship (SAR) Insights :

  • Cathepsin K Inhibition : N-butylcarboxamide substituents at C-3 enhance selectivity (IC₅₀ ~25 µM) due to hydrophobic pocket interactions .
  • PI3Kδ Inhibition : Introducing a benzimidazole moiety at C-5 and morpholine at C-7 improves potency (e.g., compound 13 in PI3Kδ studies) .
  • COX-2 Selectivity : Electron-withdrawing groups (e.g., nitro) at C-5 reduce off-target effects .

Q. How can conflicting biological data (e.g., variable IC₅₀ values) between studies be resolved?

  • Approach :

  • Assay Standardization : Use identical enzyme isoforms (e.g., human vs. murine cathepsin K) and buffer conditions .
  • Control Compounds : Include reference inhibitors (e.g., E-64 for cathepsins) to calibrate activity .
  • Structural Analysis : Compare binding modes via docking studies to identify critical substituent-enzyme interactions (e.g., hydrogen bonding with cathepsin B’s catalytic cysteine) .

Q. What are the challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core at position 7?

  • Synthetic Hurdles :

  • Steric Hindrance : Bulky substituents at C-7 require microwave-assisted synthesis to improve reaction efficiency .
  • Regioselectivity : Use directing groups (e.g., esters) to control C-H arylation at C-7 .
  • Redox Sensitivity : Avoid over-reduction of nitro groups during catalytic hydrogenation by switching to Zn/HCl .

Q. How do electronic effects of substituents influence the reactivity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Case Studies :

  • Cyano vs. Ester Groups : The cyano group at C-6 (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) increases electrophilicity, enabling nucleophilic substitution, while esters facilitate hydrolysis to carboxylic acids for further coupling .
  • Halogen Substituents : Bromine at C-6 enhances cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.